6-((Trifluoromethyl)thio)pyridine-2(3H)-thione
Description
6-((Trifluoromethyl)thio)pyridine-2(3H)-thione is a sulfur-containing heterocyclic compound characterized by a pyridine backbone substituted with a trifluoromethylthio (-SCF₃) group at the 6-position and a thione (-C=S) group at the 2-position. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the nucleophilic reactivity of the thione moiety, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)-3H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTCLZGRYMVTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=NC1=S)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247457 | |
| Record name | 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-85-4 | |
| Record name | 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)thio]-2(3H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione typically involves the introduction of a trifluoromethylthio group to a pyridine ring. One common method is the reaction of 6-chloropyridine-2-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-((Trifluoromethyl)thio)pyridine-2(3H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyridine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Thione and Trifluoromethylthio vs. Other Functional Groups
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol () :
This compound replaces the thione group with a thiol (-SH) and introduces a chlorine atom at the 3-position. The thiol group increases acidity (pKa ~6–8) compared to the thione, altering reactivity in nucleophilic substitutions. The chlorine atom further enhances electrophilicity, making this compound more reactive in cross-coupling reactions .- However, the absence of the trifluoromethylthio group reduces lipophilicity, impacting membrane permeability in biological systems .
Heterocyclic Variations
6-(Trifluoromethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-3-thione () :
The fusion of a triazolo ring to the pyridine core increases aromaticity and rigidity, which may enhance binding affinity to biological targets (e.g., enzymes or DNA). However, this structural complexity complicates synthesis, requiring multi-step protocols involving cyclization and functionalization .5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidine-4(3H)-thione () :
Replacing pyridine with pyrimidine introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding interactions. The fluorine atoms at the 5- and 3-positions enhance metabolic stability but may reduce solubility .
Physicochemical Data
| Compound | Molecular Formula | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 6-((Trifluoromethyl)thio)pyridine-2(3H)-thione | C₇H₅F₃N₂S₂ | -SCF₃ (6), -C=S (2) | 2.8 | 0.15 (DMSO) |
| 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol | C₆H₃ClF₃NS | -Cl (3), -SH (2) | 2.5 | 0.20 (Ethanol) |
| 1-Hydroxy-3-(trifluoromethyl)pyridine-2(1H)-thione | C₆H₄F₃NOS | -OH (1), -C=S (2) | 1.9 | 0.45 (Water) |
Biological Activity
6-((Trifluoromethyl)thio)pyridine-2(3H)-thione, with the CAS number 1204234-85-4, is a sulfur-containing heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a trifluoromethylthio group and a thione functional group. The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study examining various thione derivatives, this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound for further development in cancer therapeutics .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest | |
| HeLa | 25 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular proteins and nucleic acids. This interaction can lead to modulation of signaling pathways involved in cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
